molecular formula C12H17NO2 B111182 3-(Benzylamino)-3-methylbutanoic Acid CAS No. 113479-11-1

3-(Benzylamino)-3-methylbutanoic Acid

Cat. No. B111182
CAS RN: 113479-11-1
M. Wt: 207.27 g/mol
InChI Key: DHXNGBMVPJHMBV-UHFFFAOYSA-N
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Description

3-(Benzylamino)-3-methylbutanoic acid, also known as BAMBA, is a naturally occurring organic compound found in plants, animals, fungi and bacteria. It is an important molecule in biochemistry and has been studied extensively for its potential applications in the pharmaceutical and food industries. BAMBA is a versatile molecule and is used in a wide range of applications, from the synthesis of drugs to the production of food additives, and more.

Scientific Research Applications

Crystal Structure Analysis

  • The hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone has been analyzed using X-ray crystal structure, revealing the orientation of the methyl and benzylamino groups. This study aids in understanding the molecular structure and properties of similar compounds (Jones et al., 1968).

Enantiomerically Pure Derivatives

  • Methods for preparing enantiomerically pure derivatives of 3-aminobutanoic acid have been explored, demonstrating the potential of these derivatives in various chemical syntheses (Seebach & Estermann, 1987).

Role in Aroma Compounds

  • A study on the quantitative determination of hydroxy acids, including derivatives of 3-methylbutanoic acid, highlights their role as precursors to important aroma compounds in wines and other beverages (Gracia-Moreno et al., 2015).

Applications in Medicinal Chemistry

  • Synthesis of enantiopure compounds related to 3-methylbutanoic acid for potential use in pharmacological applications, such as the synthesis of Aliskiren, a renin inhibitor, demonstrates its relevance in medicinal chemistry (Andrushko et al., 2008).

Inhibitory Activity

  • Investigation of 2-Benzyl-3,4-iminobutanoic acid as an inhibitor for carboxypeptidase A, showing its potential as a novel class of inhibitor, underscores the importance of derivatives of 3-methylbutanoic acid in enzyme inhibition studies (Park & Kim, 2001).

Future Directions

The future directions would depend on the potential applications of this compound. For instance, if it shows promising biological activity, it could be further investigated for drug development .

properties

IUPAC Name

3-(benzylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,8-11(14)15)13-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXNGBMVPJHMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456593
Record name 3-(Benzylamino)-3-methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113479-11-1
Record name 3-(Benzylamino)-3-methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylcrotonic acid (12.0 g) was dissolved in pyridine (40 ml), and benzyl amine (12.8 g) was added thereto, and the mixture was stirred for 3 hours at 120° C. The reaction mixture was cooled to room temperature, and after acetone was added to the resulting suspension, crystals were collected by filtration and washed. The crystals were dried under reduced pressure to give 3-benzylamino-3-methylbutanoic acid (10.3 g, Y.:42%) as colorless crystals.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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